1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane

Descripción

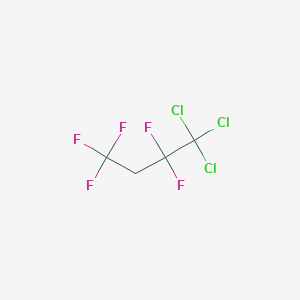

1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane (C$4$H$2$Cl$3$F$5$) is a halogenated alkane containing three chlorine atoms at the first carbon and five fluorine atoms distributed across the second and fourth carbons. Its structure combines chlorinated and fluorinated substituents, which influence its physical properties, reactivity, and environmental behavior.

Propiedades

IUPAC Name |

1,1,1-trichloro-2,2,4,4,4-pentafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl3F5/c5-4(6,7)2(8,9)1-3(10,11)12/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTBFYFONKOINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(Cl)(Cl)Cl)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40663072 | |

| Record name | 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380-63-2 | |

| Record name | 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Fluorination

- Gas Phase Fluorination: 2,4,4-trichloro-1,1,1-trifluorobutane undergoes gas phase fluorination with HF in the presence of chromium oxyfluoride, yielding E-1,1,1,4,4-pentafluoro-2-ene and E-1,1,1,4,4,4-hexafluoro-2-butene, along with 2-chloro-1,1,1,4,4-pentafluorobutane.

- Reaction with Potassium Fluoride: Reacting 960 g of 1,2-dichloro-1,1,4,4,4-pentafluorobutane with 830 g of potassium fluoride in tetramethylene sulfone solvent produces 650 g of E-1,1,1,4,4,4-hexafluoro-2-butene.

- Fluorination of Hexachlorobutadiene: Reacting hexachlorobutadiene with hydrofluoric acid in the presence of a niobium catalyst such as niobium (V) chloride, niobium (IV) chloride, or a mixture thereof, to produce 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene. This is performed as a liquid phase process in the absence of an additional solvent component.

Hydrodechlorination

E/Z-2,3-dichlorohexafluoro-2-butene reacts with hydrogen at 240°C to produce E-1,1,1,4,4,4-hexafluoro-2-butene, Z-1,1,1,4,4,4-hexafluoro-2-butene, and Z-1,1,1,4,4,4-hexafluoro-2-chloro-2-butene, with a 34.2% yield of E-1,1,1,4,4,4-hexafluoro-2-butene.

Telomerization

Telomerization of 1,1-dichloro-2,2,2-trifluoroethane (HCFC-123) yields E-1,1,1,4,4,4-hexafluoro-2-butene, Z-1,1,1,4,4,4-hexafluoro-2-butene, 1,1-difluoroethylene, and 1,1-difluoro-2-(trifluoromethyl)-1-propene in a catalytic system of copper and diethylamine, with a 65.26% yield of E-1,1,1,4,4,4-hexafluoro-2-butene.

Hydrogenation

Using lead-modified \$$Pd/CaCO_3\$$ as a catalyst, hexafluoro-2-butyne reacts with hydrogen to produce E-1,1,1,4,4,4-hexafluoro-2-butene, Z-1,1,1,4,4,4-hexafluoro-2-butene, and 1,1,1,4,4,4-hexafluorobutane, with the yield of E-1,1,1,4,4,4-hexafluoro-2-butene being less than 10%.

Free Radical Reaction

Irradiating 2,2,2-trifluoroethylene with ultraviolet light at 37K for 8 hours yields E-1,1,1,4,4,4-hexafluoro-2-butene and Z-1,1,1,4,4,4-hexafluoro-2-butene in a ratio of 1.1:1.

Dechlorination

Dechlorination of 1,1,2,3,4-pentachloro-1,2,3,4,4-pentafluorobutane with zinc in the presence of a lower alkanol under anhydrous conditions forms 1-chloro-1,2,3,4-4-pentafluoro-1,3-butadiene. The reaction is highly exothermic and may be carried out in a glass flask or ceramic-lined vessel equipped with a water-cooled reflux condenser.

Isomerization of Z-1,1,1,4,4,4-hexafluoro-2-butene

Isomerization reaction on Z-1,1,1,4,4,4-hexafluoro-2-butene under gas phase conditions in the presence of a catalyst to obtain E-1,1,1,4,4,4-hexafluoro-2-butene. Reaction conditions: reaction pressure of 0.1MPa to 0.5MPa, reaction temperature of 400°C to 600°C, and contact time of Z-1,1,1,4,4,4-hexafluoro-2-butene and the catalyst of 0.10 to 30 s. The catalyst is active carbon or metal fluoride, such as magnesium fluoride, ferric fluoride, or nickel fluoride.

Purification is performed via pressure distillation on the reaction product in a distillation tower at a pressure of 0.1MPa to 2.5MPa. The tower top component is crude E-1,1,1,4,4,4-hexafluoro-2-butene, which is further processed through rectification and drying. The tower bottom components, containing Z-1,1,1,4,4,4-hexafluoro-2-butene, are recycled to the isomerization reactor.

Análisis De Reacciones Químicas

Types of Reactions

1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups.

Oxidation Reactions: The compound can be oxidized to form various oxidation products.

Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dehalogenated products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents such as chlorine or bromine, and the reactions are typically carried out under mild conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, often under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

Substitution Reactions: Products include various halogenated butanes.

Oxidation Reactions: Products include carbonyl compounds and carboxylic acids.

Reduction Reactions: Products include partially or fully dehalogenated butanes.

Aplicaciones Científicas De Investigación

Chemistry

1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane is widely used as a solvent and reagent in organic synthesis. Its non-flammability and stability under various conditions make it ideal for laboratory settings.

- Applications :

- Solvent in organic reactions

- Reagent for synthesizing other halogenated compounds

- Medium for studying reaction mechanisms involving halogens

Biology

This compound is employed in biological studies to understand the effects of halogenated hydrocarbons on living organisms. Its lipophilic nature allows it to interact with cellular membranes.

- Applications :

- Investigating biological effects of halogenated compounds

- Studying cellular membrane disruption

- Exploring enzymatic activity interference

Medicine

In the medical field, this compound has been researched for its potential use in pharmaceuticals and as a contrast agent in imaging techniques.

- Applications :

- Contrast agent in MRI and other imaging modalities

- Potential pharmaceutical intermediates

- Investigating its pharmacokinetics and toxicity profiles

Industry

The compound is utilized in various industrial applications due to its effective properties as a refrigerant and cleaning agent.

- Applications :

- Production of refrigerants and propellants

- Cleaning agent for electronic components

- Solvent for degreasing and cleaning processes

Case Study 1: Use as a Solvent in Organic Synthesis

A study demonstrated the effectiveness of this compound as a solvent in synthesizing complex organic molecules. The results indicated that reactions proceeded with higher yields compared to traditional solvents due to its unique solvation properties.

Case Study 2: Biological Impact Assessment

Research conducted on the biological effects of halogenated hydrocarbons highlighted the role of this compound in disrupting cellular functions. The study found that exposure led to significant alterations in membrane integrity and enzyme activity in cultured cells.

Case Study 3: Application in Medical Imaging

A clinical trial assessed the efficacy of using this compound as a contrast agent in MRI scans. Results showed improved imaging quality with minimal side effects reported among patients.

Mecanismo De Acción

The mechanism of action of 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane involves its interaction with various molecular targets. The compound can disrupt cellular membranes and proteins due to its lipophilic nature. It can also interfere with enzymatic activities by binding to active sites or altering the conformation of enzymes. The pathways involved include oxidative stress and disruption of cellular signaling.

Comparación Con Compuestos Similares

Research Findings and Challenges

- Degradation Pathways: Chlorinated compounds like TCA are reductively dechlorinated to 1,1-dichloroethane (DCA) under anaerobic conditions, but methanogenesis is inhibited at higher concentrations . The target compound’s stability and degradation products remain unstudied.

- Electron Competition : In microbial cultures, TCA diverts electrons from dechlorination to its own reduction, stalling ethene production . Similar electron competition may occur with the target compound.

- Synthesis : Analogous compounds (e.g., 2,4-dichloro-1,1,1-trifluorobutane) are synthesized via halogenation of alkenes , suggesting feasible routes for the target compound.

Actividad Biológica

Overview

1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane (also known as HFC-365mfc) is a halogenated hydrocarbon characterized by its molecular formula . This compound belongs to the chlorofluorocarbon (CFC) family and is notable for its stability and non-flammability. Its unique combination of chlorine and fluorine atoms imparts distinct biological and chemical properties that warrant detailed exploration.

The compound is synthesized through the halogenation of butane, involving the substitution of hydrogen atoms with chlorine and fluorine. This process typically requires catalysts such as iron or aluminum chloride under controlled conditions. The resulting compound is recognized for its low boiling point and volatility, making it useful in various industrial applications such as solvents and refrigerants.

Mechanism of Biological Activity

This compound exhibits biological activity primarily through its interaction with cellular membranes and proteins. The lipophilic nature of the compound allows it to disrupt cellular structures and interfere with enzymatic functions. Key mechanisms include:

- Membrane Disruption : The compound can integrate into lipid bilayers, altering membrane fluidity and permeability.

- Enzymatic Interference : It can bind to active sites on enzymes or alter their conformation, affecting metabolic pathways.

- Oxidative Stress : The compound may induce oxidative stress within cells, leading to potential cytotoxic effects.

Toxicological Studies

Research on the toxicological effects of this compound is limited but suggests several potential health impacts:

- Endocrine Disruption : Similar compounds in the PFAS (Per- and Polyfluoroalkyl Substances) category have shown endocrine-disrupting properties. This raises concerns about the potential for this compound to exhibit similar effects .

- Reproductive and Developmental Toxicity : Studies indicate that exposure to halogenated hydrocarbons can adversely affect reproductive health and development in vertebrates .

- Carcinogenic Potential : While specific studies on this compound are scarce, the structural similarities to other known carcinogens necessitate further investigation into its long-term health effects.

Case Study 1: Environmental Impact Assessment

A study investigating the environmental persistence of chlorofluorocarbons highlighted the need for assessments of newer alternatives like this compound. The research indicated that while this compound may serve as a replacement for legacy CFCs due to lower ozone depletion potential (ODP), its long-term ecological effects remain under-researched .

Case Study 2: In Vitro Toxicity Testing

In vitro studies assessing the cytotoxicity of various PFAS compounds included this compound. Results demonstrated significant cytotoxic effects at higher concentrations. These findings suggest a need for comprehensive toxicological profiling to establish safe exposure levels for humans and wildlife .

Comparative Analysis Table

| Compound Name | Molecular Formula | Biological Activity | Notable Effects |

|---|---|---|---|

| This compound | C₄H₂Cl₃F₅ | Membrane disruption; enzymatic interference | Potential endocrine disruptor |

| Perfluorooctanoic acid (PFOA) | C₈HF₁₅O₂ | Endocrine disruption; developmental toxicity | Carcinogenic potential |

| Perfluorooctanesulfonic acid (PFOS) | C₈HF₁₃O₂S | Immune system effects; liver toxicity | Bioaccumulation in wildlife |

Q & A

Q. What are the optimal laboratory synthesis conditions for 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane?

Synthesis requires precise control of reaction parameters. Key factors include:

- Temperature : Typically 80–120°C to balance reaction kinetics and side-product formation.

- Catalysts : Fluorination agents like SbF₃ or HF-pyridine complexes are critical for replacing chlorine with fluorine .

- Solvent Systems : Non-polar solvents (e.g., CCl₄) minimize side reactions during halogen exchange. Experimental design methods, such as factorial design, can systematically optimize these variables while minimizing trial iterations .

Q. Which spectroscopic techniques are most effective for structural characterization?

- NMR Spectroscopy : ¹⁹F and ¹³C NMR identify fluorine and carbon environments, resolving positional isomerism (e.g., distinguishing CF₃ vs. CF₂ groups) .

- IR Spectroscopy : C-F and C-Cl stretching vibrations (1050–1250 cm⁻¹ and 550–800 cm⁻¹, respectively) confirm functional groups.

- Mass Spectrometry (HRMS) : Molecular ion peaks and fragmentation patterns validate molecular weight and substituent arrangement .

Q. How can purity be ensured during purification of this compound?

- Distillation : Fractional distillation under reduced pressure (e.g., 40–60 mmHg) separates volatile byproducts.

- Chromatography : Preparative GC or HPLC with halogen-specific detectors (e.g., ECD) isolates trace impurities .

- Crystallization : Low-temperature recrystallization in hexane/chloroform mixtures enhances purity for analytical standards .

Advanced Research Questions

Q. What computational approaches predict reaction pathways for synthesizing this compound?

- Quantum Chemical Calculations : Density Functional Theory (DFT) models transition states and activation energies for halogen-exchange reactions, guiding catalyst selection .

- COMSOL Multiphysics : Simulates heat and mass transfer in batch reactors to optimize mixing efficiency and temperature gradients .

- Machine Learning : Trains models on existing fluorination reaction datasets to predict optimal solvent-catalyst combinations .

Q. How can conflicting data in thermal stability studies be resolved?

- Factorial Design of Experiments : Identifies interactive variables (e.g., oxygen traces, heating rate) causing discrepancies in thermogravimetric analysis (TGA) .

- Kinetic Modeling : Applies the Flynn-Wall-Ozawa method to derive activation energy (Ea) from non-isothermal TGA data, distinguishing decomposition mechanisms .

- Comparative Studies : Cross-validate results with differential scanning calorimetry (DSC) and accelerated rate calorimetry (ARC) to isolate experimental artifacts .

Q. What methodologies assess environmental degradation pathways of this compound?

- Hydrolysis Studies : Conduct pH-dependent experiments (pH 3–11) with GC-MS monitoring to detect intermediates like trifluoroacetic acid .

- Photolysis Chambers : Expose the compound to UV light (254–365 nm) in simulated atmospheric conditions, quantifying Cl⁻ and F⁻ release via ion chromatography .

- Microbial Degradation : Use soil slurry assays with Pseudomonas spp. to evaluate biodegradation rates under aerobic/anaerobic conditions .

Methodological Frameworks

Q. How to design experiments for studying its solvent interactions in polymer systems?

- Phase Behavior Analysis : Use cloud-point titration to determine Hansen solubility parameters (δD, δP, δH) .

- Molecular Dynamics (MD) Simulations : Model polymer-solvent interactions to predict swelling ratios in fluoropolymers like PVDF .

- Dielectric Spectroscopy : Measure permittivity changes in polymer matrices to assess plasticization effects .

Q. What strategies mitigate hazards during large-scale laboratory synthesis?

- Process Intensification : Microreactor systems reduce reaction volumes, minimizing exposure to toxic HF byproducts .

- In Situ Monitoring : Implement FTIR probes for real-time tracking of intermediate species (e.g., chlorinated precursors) .

- Waste Treatment : Scrubbers with NaOH solutions neutralize halogenated vapors before emission .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.